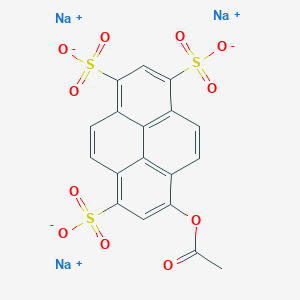

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt

Übersicht

Beschreibung

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt: is a membrane-permeable, nonfluorescent reagent. This compound is widely used in fluorescence studies due to its ability to enter the cell cytoplasm, where its acetic group is cleaved by intracellular, nonspecific esterases, forming the impermeable, fluorescent form of the molecule .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt involves the acetylation of pyrene-1,3,6-trisulfonic acid. The reaction typically requires an acetylating agent such as acetic anhydride in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation at the 8-position of the pyrene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired grade for fluorescence applications .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt undergoes various chemical reactions, including:

Hydrolysis: The acetyl group can be hydrolyzed to form 8-hydroxypyrene-1,3,6-trisulfonic acid.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Substitution: The sulfonic acid groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.

Oxidation and Reduction: Specific reagents and conditions vary depending on the desired transformation.

Substitution: Nucleophilic substitution reactions often require the presence of a strong nucleophile and appropriate solvents.

Major Products:

Hydrolysis: Produces 8-hydroxypyrene-1,3,6-trisulfonic acid.

Substitution: Results in various substituted pyrene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Fluorogenic Substrate for Esterases

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt serves as a fluorogenic substrate for esterases, which are enzymes that hydrolyze esters. Upon enzymatic cleavage of the acetoxy group, it becomes fluorescent, allowing for sensitive detection and quantification in various assays.

| Application Area | Description |

|---|---|

| Assays | Used in fluorometric assays to measure esterase activity in biological samples. |

| Sensitivity | High sensitivity due to fluorescence enhancement upon substrate conversion. |

Cellular Imaging and Tracking

The compound's membrane-permeable nature allows it to enter cells where it can be used as a tracer to study cellular processes. Its unique properties enable researchers to visualize cellular activities in real-time.

| Application Area | Description |

|---|---|

| Cell Tracing | Acts as a phloem-mobile symplasmic tracer in plant studies. |

| Imaging | Useful in imaging studies to track enzyme activity within live cells. |

Biochemical Pathway Studies

Researchers utilize this compound to investigate biochemical pathways involving esterases and other related enzymes. Its ability to produce a fluorescent signal upon reaction provides insights into metabolic processes.

| Study Focus | Description |

|---|---|

| Metabolism | Helps elucidate metabolic pathways involving ester hydrolysis. |

| Enzyme Kinetics | Facilitates the study of enzyme kinetics through fluorescence measurements. |

Case Study 1: Enzyme Activity Measurement

In a study published on ResearchGate, researchers demonstrated the use of this compound as a novel activatable fluorogenic probe for assessing organic anion-transporting polypeptides (OATPs). The study highlighted its effectiveness in measuring OATP1B1 and OATP1B3 activities using fluorescence assays, showcasing its potential in drug metabolism research .

Case Study 2: Cellular Imaging

Another study utilized this compound to visualize the activity of intracellular esterases in live cells. The results indicated that the fluorescent signal could be correlated with enzyme activity levels, providing a robust method for monitoring cellular processes dynamically .

Wirkmechanismus

The mechanism of action of 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt involves its entry into the cell cytoplasm, where intracellular, nonspecific esterases cleave the acetic group. This cleavage results in the formation of the impermeable, fluorescent form of the molecule, which can then be used to track cellular processes and enzyme activity .

Vergleich Mit ähnlichen Verbindungen

8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt: A similar compound with hydroxyl groups instead of acetoxy groups.

8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt: Another derivative with an octanoyloxy group.

8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt: Contains an amino group instead of an acetoxy group .

Uniqueness: 8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt is unique due to its acetoxy group, which allows it to be a nonfluorescent precursor that becomes fluorescent upon enzymatic cleavage. This property makes it particularly useful in studies requiring precise control over fluorescence activation .

Biologische Aktivität

8-Acetoxypyrene-1,3,6-trisulfonic acid trisodium salt (often abbreviated as AcPTS) is a synthetic compound commonly used as a fluorogenic substrate in biochemical assays, particularly for the detection and study of esterase activity. Its unique structural properties allow it to serve as a valuable tool in various biological and chemical research applications.

- Chemical Formula : C₁₈H₉Na₃O₁₁S₃

- Molecular Weight : 566.4 g/mol

- CAS Number : 115787-83-2

- Appearance : Yellow crystalline powder

- Solubility : Highly soluble in water, DMSO, and DMF .

Esterase Substrate

AcPTS is primarily recognized for its role as a substrate in fluorometric assays for esterases. When hydrolyzed by esterases, AcPTS releases a fluorescent product, making it an effective tool for measuring enzyme activity in various biological samples. The fluorescence intensity correlates with the amount of enzyme present, allowing for quantitative analysis.

The hydrolysis of AcPTS involves the cleavage of its ester bonds by esterases, which results in the release of a fluorescent compound (8-hydroxy-1,3,6-pyrenetrisulfonic acid). This reaction can be monitored using fluorescence spectroscopy, providing insights into enzyme kinetics and activity levels in different biological contexts .

Case Studies

- Fluorometric Assays : In a study exploring the catalytic activity of synthetic multifunctional pores in large unilamellar vesicles, AcPTS was utilized to assess esterase activity under varying membrane potentials. The results indicated that supportive membrane potentials significantly enhanced the initial velocity of AcPTS esterolysis .

- Dendritic Catalysis : Research demonstrated that peptide dendrimers could catalyze the hydrolysis of AcPTS with enzyme-like kinetics. The study highlighted that the catalytic efficiency was influenced by the arrangement and type of amino acids within the dendrimer structure. The most effective catalyst exhibited a kcat value of 1.3 min⁻¹ with substantial rate acceleration compared to uncatalyzed reactions .

- Symplasmic Transport Studies : AcPTS has also been employed to study symplasmic transport in plant cells. In these experiments, AcPTS was introduced into plant tissues to monitor intercellular communication and cell differentiation processes during somatic embryogenesis .

Data Table

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₉Na₃O₁₁S₃ |

| Molecular Weight | 566.4 g/mol |

| CAS Number | 115787-83-2 |

| Appearance | Yellow crystalline powder |

| Solubility | Water, DMSO, DMF |

| Typical Use | Fluorogenic substrate for esterases |

Eigenschaften

IUPAC Name |

trisodium;8-acetyloxypyrene-1,3,6-trisulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O11S3.3Na/c1-8(19)29-13-6-14(30(20,21)22)10-4-5-12-16(32(26,27)28)7-15(31(23,24)25)11-3-2-9(13)17(10)18(11)12;;;/h2-7H,1H3,(H,20,21,22)(H,23,24,25)(H,26,27,28);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWTVIHOBLSYNA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9Na3O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552817 | |

| Record name | Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115787-83-2 | |

| Record name | Trisodium 8-(acetyloxy)pyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Acetoxypyrene-3,6,8-trisulfonic acidtrisodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.